(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanamine dihydrochloride
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Overview
Description
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanamine dihydrochloride is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The compound, being a boronic ester, participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s role in biochemical pathways is primarily through its participation in Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters can be influenced by the ph, which can considerably accelerate the reaction rate at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds synthesized .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can influence the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst is necessary for the compound to participate in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 6-(Aminomethyl)pyridine with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronic esters.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are often biaryl compounds .
Scientific Research Applications
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the development of biologically active compounds and pharmaceuticals.
Medicine: This compound is used in the synthesis of drug candidates and therapeutic agents.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxypyridine-3-boronic acid pinacol ester
- 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester
- 3-Pyridineboronic acid pinacol ester
Uniqueness
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanamine dihydrochloride is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers unique advantages in terms of stability and ease of handling .
Properties
CAS No. |
1374451-84-9 |
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Molecular Formula |
C12H20BClN2O2 |
Molecular Weight |
270.56 g/mol |
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19BN2O2.ClH/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(7-14)15-8-9;/h5-6,8H,7,14H2,1-4H3;1H |
InChI Key |
OHDZBNWVVBVXRY-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN.Cl.Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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